3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341 g/mol
Mechanism of Action
Target of Action
The primary target of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth and proliferation of the bacterium at these concentrations .
Preparation Methods
The synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile typically involves the reaction of pyrazine derivatives with piperidine and benzonitrile under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also contains a pyrazine moiety and is used as an inhibitor in various biological studies.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazine-based structure and are used as CDK2 inhibitors in cancer research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLLBKBHOUYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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